Isohexylcyanoacrylate
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Overview
Description
Isohexylcyanoacrylate (IHCA) is a type of cyanoacrylate adhesive that has been widely used in scientific research applications. It is a fast-acting adhesive that forms strong bonds with a variety of materials, including biological tissues. Its unique properties make it an ideal choice for various laboratory experiments.
Mechanism Of Action
Isohexylcyanoacrylate forms strong bonds with biological tissues through a process called anionic polymerization. This process involves the reaction of the cyanoacrylate monomer with the nucleophilic groups present in the tissue. The resulting polymer forms a strong, covalent bond with the tissue, creating a seal or adhesive bond.
Biochemical And Physiological Effects
Isohexylcyanoacrylate has been shown to have minimal toxicity and is well-tolerated by biological tissues. Studies have shown that Isohexylcyanoacrylate does not cause significant inflammation or tissue damage. However, prolonged exposure to Isohexylcyanoacrylate can cause tissue necrosis and may lead to adverse effects.
Advantages And Limitations For Lab Experiments
Isohexylcyanoacrylate has several advantages for laboratory experiments. It is a fast-acting adhesive that forms strong bonds with a variety of materials, including biological tissues. Its unique properties make it an ideal choice for tissue engineering, wound healing, and drug delivery applications. However, Isohexylcyanoacrylate has some limitations. It is a non-degradable adhesive, which means it cannot be used for long-term applications. Additionally, Isohexylcyanoacrylate may interfere with certain assays and may not be suitable for all types of experiments.
Future Directions
There are several future directions for Isohexylcyanoacrylate research. One area of research is the development of degradable cyanoacrylate adhesives. These adhesives would allow for long-term applications without the risk of tissue necrosis. Another area of research is the optimization of Isohexylcyanoacrylate for drug delivery applications. This includes the development of new Isohexylcyanoacrylate formulations that can release drugs at a controlled rate. Finally, there is a need for further studies to evaluate the safety and efficacy of Isohexylcyanoacrylate in various applications.
Conclusion
In conclusion, Isohexylcyanoacrylate is a unique cyanoacrylate adhesive that has been widely used in scientific research applications. Its ability to form strong bonds with biological tissues makes it an ideal choice for tissue engineering, wound healing, and drug delivery applications. Isohexylcyanoacrylate has minimal toxicity and is well-tolerated by biological tissues. However, Isohexylcyanoacrylate has some limitations, including its non-degradability and potential interference with certain assays. Future research directions include the development of degradable cyanoacrylate adhesives and the optimization of Isohexylcyanoacrylate for drug delivery applications.
Synthesis Methods
Isohexylcyanoacrylate is synthesized through the reaction of isohexyl alcohol with cyanoacrylic acid. This reaction is catalyzed by a basic catalyst, usually triethylamine. The resulting product is a clear, colorless liquid that polymerizes rapidly upon contact with moisture. The synthesis of Isohexylcyanoacrylate is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
Isohexylcyanoacrylate has been used in various scientific research applications, including tissue engineering, wound healing, and drug delivery. Its ability to form strong bonds with biological tissues makes it an ideal choice for tissue engineering applications. Isohexylcyanoacrylate has been used to create scaffolds for tissue regeneration and to seal tissue defects. It has also been used as a sealant for surgical incisions and as a hemostatic agent.
Isohexylcyanoacrylate has also been used in drug delivery applications. Its ability to form a strong bond with biological tissues allows for sustained drug release at the site of application. Isohexylcyanoacrylate has been used to deliver drugs for the treatment of various diseases, including cancer and cardiovascular disease.
properties
CAS RN |
107811-81-4 |
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Product Name |
Isohexylcyanoacrylate |
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-methylpentyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C10H15NO2/c1-8(2)5-4-6-13-10(12)9(3)7-11/h8H,3-6H2,1-2H3 |
InChI Key |
HFQQYIUTYJVYFZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCOC(=O)C(=C)C#N |
Canonical SMILES |
CC(C)CCCOC(=O)C(=C)C#N |
Other CAS RN |
107811-81-4 |
synonyms |
PIHCA polyisohexylcyanoacrylate |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.